Methyl 2-oxo-4-phenylbut-3-enoate

CAS No.: 6395-86-4

Cat. No.: VC2421046

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6395-86-4 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | methyl 2-oxo-4-phenylbut-3-enoate |

| Standard InChI | InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 |

| Standard InChI Key | ZWDYRZGSCHGREX-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C=CC1=CC=CC=C1 |

| Canonical SMILES | COC(=O)C(=O)C=CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structure

Basic Identification

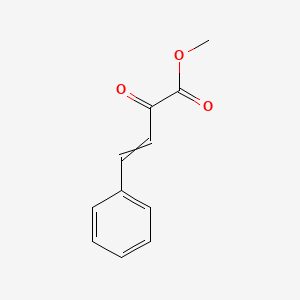

Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound featuring a phenyl group attached to a butenoate backbone with a ketone functionality at the 2-position. Its structure combines several functional groups including an α,β-unsaturated ester, a ketone, and an aromatic ring, creating a molecule with diverse chemical reactivity and biological properties.

Table 1: Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 6395-86-4, 107969-78-8 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | Methyl (E)-2-oxo-4-phenylbut-3-enoate |

| InChI | InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

| InChI Key | ZWDYRZGSCHGREX-BQYQJAHWSA-N |

| SMILES | COC(=O)C(=O)/C=C/C1=CC=CC=C1 |

Structural Features

The compound possesses several key structural features that contribute to its chemical and biological properties:

-

An α-keto ester group (methyl 2-oxobutenoate) that serves as an electrophilic center

-

A trans (E)-configured carbon-carbon double bond connecting the phenyl group to the rest of the molecule

-

A phenyl ring that provides hydrophobicity and potential π-interaction capabilities

-

A conjugated system spanning the phenyl ring through the double bond to the α-keto ester portion

This structural arrangement creates a relatively planar molecule with an extended π-electron system, contributing to its chemical reactivity profile .

Physical and Chemical Properties

Table 2: Computed Physical and Chemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 2.1 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 190.062994177 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 43.37 | Computed |

The moderate lipophilicity (LogP = 2.1) suggests a balance between aqueous solubility and membrane permeability, which may contribute to its biological activity by facilitating cellular uptake while maintaining sufficient water solubility for systemic distribution .

Spectroscopic Properties

While comprehensive experimental spectroscopic data specifically for methyl 2-oxo-4-phenylbut-3-enoate is somewhat limited in the available literature, analogous compounds provide insight into its expected spectral characteristics. The compound would likely exhibit characteristic infrared absorption bands for the ester carbonyl (approximately 1710-1730 cm⁻¹) and the ketone carbonyl (1650-1680 cm⁻¹), along with aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

Crystal structure data has been reported for this compound (CCDC Number: 651772), providing detailed information about its three-dimensional structure and molecular packing in the solid state .

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of methyl 2-oxo-4-phenylbut-3-enoate, with the most common approaches involving:

-

Oxidation of methyl 4-hydroxy-4-phenylbut-2-enoate

-

Condensation reactions between appropriate carbonyl compounds and methyl pyruvate derivatives

-

Multi-component reactions using styrene derivatives and methyl acrylate

One approach involves the preparation of (E)-methyl 4-hydroxy-4-phenylbut-2-enoate from 1-phenylprop-2-en-1-ol and methyl acrylate, followed by oxidation of the hydroxyl group to yield the target compound .

Specific Synthetic Procedure

A documented synthetic procedure for related compounds involves the reaction of 1-phenylprop-2-en-1-ol with methyl acrylate in dichloromethane:

"Prepared using 1-phenylprop-2-en-1-ol (671 mg, 5.00 mmol, 1.00 equiv) and methyl acrylate (2.15 g, 25.0 mmol, 5.00 equiv) in dry degassed CH₂Cl₂ (25 mL), (E)-methyl 4-hydroxy-4-phenylbut-2-enoate (811 mg, 69%) was isolated (hexanes/EtOAc = 4:1→3.5:1→3:1) as a brown oil."

The resulting 4-hydroxy intermediate can then be oxidized to the corresponding 2-oxo compound. Alternative approaches may involve direct condensation reactions between benzaldehyde derivatives and appropriate methyl pyruvate esters.

Chemical Reactivity

Reactivity Profile

Methyl 2-oxo-4-phenylbut-3-enoate contains several reactive functional groups that contribute to its diverse chemical behavior:

These reactive centers allow the compound to participate in various transformations that can lead to diverse structural modifications.

Formation of Coenzyme A Adducts

One of the most significant reactions of methyl 2-oxo-4-phenylbut-3-enoate from a biological perspective is its ability to form adducts with coenzyme A (CoA). This reaction occurs in bacterial cells and is crucial for its antimicrobial activity. The compound (or its derivatives) reacts with CoA to form a CoA adduct that inhibits the enzyme MenB in the bacterial menaquinone biosynthesis pathway .

Hydrolysis to Corresponding Acid

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-4-phenylbut-3-enoic acid. This transformation may occur in biological systems through the action of esterases .

Reactions with Heterocyclic Compounds

The compound has been used in reactions with heterocyclic compounds to form more complex molecular structures. For example, it has been utilized in the synthesis of benzothiazole derivatives:

"Ethyl chloroformate (0.217 g, 2 mmol, 0.19 mL) or methyl chloroformate (0.189 g, 2 mmol, 0.16 mL) was added dropwise to a magnetically stirred solution of benzothiazole (0.270 g, 2 mmol, 0.22 mL) in 1,2-dichloroethane (5 mL/mmol), followed immediately by the benzylideneacetone (0.292 g, 2 mmol)."

This type of reaction demonstrates the versatility of the compound as a building block in the synthesis of more complex structures with potential biological activities.

Biological Activity

Antimicrobial Properties

Methyl 2-oxo-4-phenylbut-3-enoate and related compounds have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.35-0.75 μg/mL .

In Vivo Efficacy

Beyond its in vitro activity, methyl 2-oxo-4-phenylbut-3-enoate has demonstrated efficacy in animal models of bacterial infection. Studies have shown that the compound increases survival in a systemic infection model and produces a dose-dependent decrease in bacterial load in a thigh infection model of MRSA infection in mice .

These findings validate MenB as a target for the development of new antimicrobial agents against MRSA and highlight the potential of methyl 2-oxo-4-phenylbut-3-enoate and related compounds as candidates for further development.

Structure-Activity Relationships

Structural Analogs and Their Activities

Several structural analogs of methyl 2-oxo-4-phenylbut-3-enoate have been synthesized and evaluated for their biological activities. These modifications include variations in the ester group, substitutions on the phenyl ring, and alterations to the core butenoate structure.

Table 4: Comparison of Methyl 2-oxo-4-phenylbut-3-enoate with Structural Analogs

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 4-Chloro substituent on phenyl ring | Enhanced antimicrobial activity |

| Free acid form (2-oxo-4-phenylbut-3-enoic acid) | Ester hydrolyzed to carboxylic acid | Reduced cellular uptake but similar enzyme inhibition potency |

| CoA adduct | Conjugation with coenzyme A | Direct inhibitor of MenB enzyme |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Ethyl ester instead of methyl | Similar activity profile |

Research has shown that the 4-chloro analog (methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate) is the most potent compound in the series, with MIC values as low as 0.35 μg/mL against MSSA . This suggests that electron-withdrawing substituents on the phenyl ring may enhance the antimicrobial activity.

Structural Requirements for Activity

Based on the available data, several structural features appear to be critical for the antimicrobial activity of methyl 2-oxo-4-phenylbut-3-enoate and related compounds:

These structure-activity relationships provide valuable insights for the rational design of next-generation antimicrobial agents targeting the menaquinone biosynthesis pathway.

Applications in Research and Development

Synthetic Intermediate

Methyl 2-oxo-4-phenylbut-3-enoate serves as a versatile synthetic intermediate in organic chemistry. Its reactive functional groups allow for various transformations, making it a valuable building block for the synthesis of more complex molecules. It has been utilized in the preparation of heterocyclic compounds, including benzothiazole derivatives with potential biological activities .

Antimicrobial Drug Development

The most promising application of methyl 2-oxo-4-phenylbut-3-enoate is in the development of novel antimicrobial agents. Its specific mechanism of action targeting the menaquinone biosynthesis pathway provides a unique approach to combating bacterial infections, particularly those caused by resistant strains such as MRSA .

The demonstrated in vivo efficacy in mouse models of MRSA infection highlights the potential of this compound as a lead structure for the development of clinically useful antibiotics. The selectivity for bacteria that rely on menaquinone for respiration may also offer advantages in terms of reduced side effects and minimal disruption of the normal human microbiota .

Research Tool

As an inhibitor of the MenB enzyme in the menaquinone biosynthesis pathway, methyl 2-oxo-4-phenylbut-3-enoate also serves as a valuable research tool for studying this important metabolic pathway in bacteria. It can be used to investigate the role of menaquinone in various bacterial processes and to better understand the consequences of disrupting menaquinone biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume